molecular formula C6H5ClF2O2 B1452608 2-Chloro-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one CAS No. 1087784-77-7

2-Chloro-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one

Cat. No. B1452608
M. Wt: 182.55 g/mol
InChI Key: KKMMAGGZZPRLGJ-UHFFFAOYSA-N
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Description

“2-Chloro-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one” is a chemical compound with the molecular formula C6H5ClF2O2 and a molecular weight of 182.55 . It’s used for research purposes .

Physical and Chemical Properties The boiling point of this compound is predicted to be approximately 143.8° C at 760 mmHg . The density is predicted to be around 1.5 g/cm3 , and the refractive index is predicted to be n20D 1.46 .

Scientific Research Applications

Synthesis and Reactivity

  • Halogenated furan derivatives, such as 3-Chloro-4,5-dihydrofuran, have been utilized as versatile building blocks in organic synthesis. These compounds can undergo substitution reactions to form a variety of derivatives, which can then be further modified to produce compounds with potential pharmaceutical relevance (Schlosser et al., 1973).

  • In another study, the preparation of highly halogenated derivatives of furan demonstrated the complexity and diversity of reactions that halogenated furan compounds can undergo, highlighting their utility in synthesizing complex molecules with multiple functional groups (Dmowski & Voellnagel-Neugebauer, 1981).

Catalysis and Advanced Materials

  • Catalyst-free domino reactions involving ethyl 4-hydroxyalkyl-2-ynoate and N-heteroarylmethyl-N-2,2-difluoroethan-1-amine were developed to synthesize furan derivatives, demonstrating the potential for efficient, catalyst-free synthetic routes to complex furan-based molecules (Zhao et al., 2020).

  • The fluorination of perchloro-2,5-dihydrofuran with different fluorinating agents showcased the chemical versatility and reactivity of halogenated furans, providing pathways to a variety of fluorinated furan derivatives for applications in materials science and pharmaceutical chemistry (Feast et al., 1971).

properties

IUPAC Name

2-chloro-1-(2,3-dihydrofuran-4-yl)-2,2-difluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF2O2/c7-6(8,9)5(10)4-1-2-11-3-4/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMMAGGZZPRLGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC=C1C(=O)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201206085
Record name 2-Chloro-1-(4,5-dihydro-3-furanyl)-2,2-difluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201206085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one

CAS RN

1087784-77-7
Record name 2-Chloro-1-(4,5-dihydro-3-furanyl)-2,2-difluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087784-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(4,5-dihydro-3-furanyl)-2,2-difluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201206085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one
Reactant of Route 2
2-Chloro-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one
Reactant of Route 3
2-Chloro-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one
Reactant of Route 4
2-Chloro-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one
Reactant of Route 5
2-Chloro-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one
Reactant of Route 6
2-Chloro-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one

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